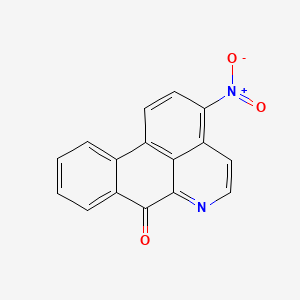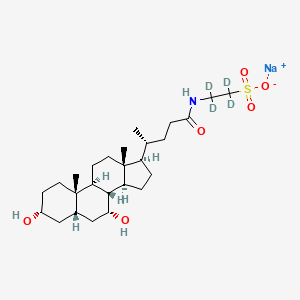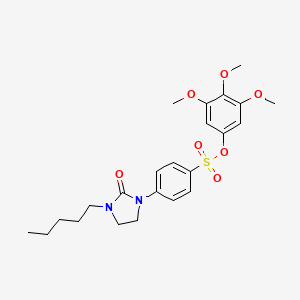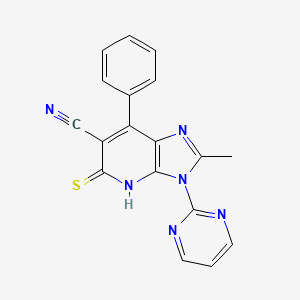
Antibacterial agent 111
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 111 is a potent antibacterial compound known for its efficacy against various bacterial strains, including Bacillus cereus and Klebsiella pneumoniae . This compound has garnered significant attention due to its ability to firmly bind with tyrosyl-tRNA synthetase residues, making it a promising candidate in the fight against bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 111 involves a multi-step process. The initial step typically includes the formation of an intermediate compound through a series of chemical reactions. These reactions often involve the use of reagents such as imidazo[4,5-b]pyridine-5-thione derivatives . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Advanced purification techniques, including crystallization and chromatography, are employed to achieve the required purity levels for pharmaceutical applications .
化学反应分析
Types of Reactions: Antibacterial agent 111 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Antibacterial agent 111 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: The compound is utilized in the development of antibacterial coatings and materials for medical devices and surfaces
作用机制
The primary mechanism of action of antibacterial agent 111 involves its binding to tyrosyl-tRNA synthetase residues. This binding inhibits the enzyme’s activity, preventing the synthesis of proteins essential for bacterial growth and survival. The compound’s interaction with the bacterial ribosome further disrupts protein synthesis, leading to bacterial cell death .
相似化合物的比较
Penicillin: Like antibacterial agent 111, penicillin targets bacterial cell wall synthesis but through a different mechanism.
Tetracycline: This compound also inhibits protein synthesis but binds to the 30S ribosomal subunit instead of tyrosyl-tRNA synthetase.
Ciprofloxacin: It targets bacterial DNA gyrase, differing from the protein synthesis inhibition mechanism of this compound.
Uniqueness: this compound’s unique ability to bind firmly with tyrosyl-tRNA synthetase residues sets it apart from other antibacterial agents. This specific interaction provides a distinct mechanism of action, making it a valuable addition to the arsenal of antibacterial compounds .
属性
分子式 |
C18H12N6S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-methyl-7-phenyl-3-pyrimidin-2-yl-5-sulfanylidene-4H-imidazo[4,5-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C18H12N6S/c1-11-22-15-14(12-6-3-2-4-7-12)13(10-19)17(25)23-16(15)24(11)18-20-8-5-9-21-18/h2-9H,1H3,(H,23,25) |
InChI 键 |
PPNUSKUUUIRZDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1C3=NC=CC=N3)NC(=S)C(=C2C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)

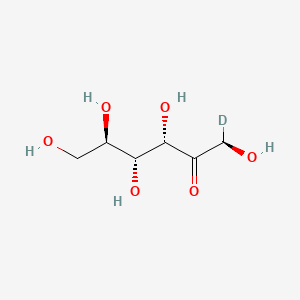
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)



